A Technical Guide to 4-Chloro-6-ethylpyrimidine (CAS 141602-25-7): A Key Building Block in Pharmaceutical and Agrochemical Synthesis
A Technical Guide to 4-Chloro-6-ethylpyrimidine (CAS 141602-25-7): A Key Building Block in Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-ethylpyrimidine, with the CAS number 141602-25-7, is a halogenated pyrimidine derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its chemical structure, featuring a reactive chlorine atom, makes it a versatile building block for the development of novel compounds in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, safety information, and its role as a precursor in synthetic chemistry.
Chemical and Physical Properties
4-Chloro-6-ethylpyrimidine is a liquid at room temperature. Its fundamental properties are summarized in the table below, providing essential information for handling, storage, and reaction planning.
| Property | Value | Source(s) |
| CAS Number | 141602-25-7 | [1] |
| Molecular Formula | C6H7ClN2 | [1][2] |
| Molecular Weight | 142.59 g/mol | [1][2][3] |
| Appearance | Liquid | |
| Boiling Point | 207.886 °C at 760 mmHg | |
| Flash Point | 98.939 °C | |
| Purity | >95% | |
| Storage Temperature | -20°C or Refrigerator | |
| IUPAC Name | 4-chloro-6-ethylpyrimidine | |
| InChI Key | MFZPGDQOHZBCRW-UHFFFAOYSA-N |
Safety and Handling
4-Chloro-6-ethylpyrimidine is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P264: Wash skin thoroughly after handling.
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P270: Do not eat, drink or smoke when using this product.
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P271: Use only outdoors or in a well-ventilated area.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Applications in Synthesis
Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds, including antiviral and anticancer agents.[4] The chloro-substituent at the 4-position of 4-Chloro-6-ethylpyrimidine provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecules. This makes it a valuable intermediate in the synthesis of pharmaceutical and agrochemical compounds.[4][5]
While specific, publicly available, detailed synthetic protocols starting from 4-Chloro-6-ethylpyrimidine are limited, a general workflow for its utilization in drug discovery can be conceptualized.
Caption: A generalized workflow for the use of 4-Chloro-6-ethylpyrimidine in drug discovery.
Hypothetical Signaling Pathway Modulation
Given that many pyrimidine-based compounds are developed as kinase inhibitors, it is plausible that derivatives of 4-Chloro-6-ethylpyrimidine could be designed to target specific signaling pathways implicated in diseases such as cancer.[6] For instance, the mitogen-activated protein kinase (MAPK) pathway is a common target for therapeutic intervention.
Caption: A potential mechanism of action for a 4-Chloro-6-ethylpyrimidine derivative.
This diagram illustrates a hypothetical scenario where a molecule synthesized from 4-Chloro-6-ethylpyrimidine acts as a kinase inhibitor (e.g., targeting RAF), thereby disrupting the downstream signaling cascade that leads to cell proliferation. It is important to note that this is a generalized representation, and the actual biological target and mechanism of action would need to be determined through extensive experimental investigation.
Conclusion
4-Chloro-6-ethylpyrimidine is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its reactivity, coupled with the established biological importance of the pyrimidine scaffold, makes it an attractive starting point for the synthesis of novel, high-value compounds. Researchers and scientists working with this molecule should adhere to strict safety protocols and can leverage its chemical properties to explore a wide range of synthetic transformations. Further research into the applications of this compound is likely to yield new and innovative solutions to challenges in medicine and agriculture.
